molecular formula C8H7BrF2 B2426177 1-(Bromomethyl)-2,4-difluoro-5-methylbenzene CAS No. 315204-37-6

1-(Bromomethyl)-2,4-difluoro-5-methylbenzene

Cat. No.: B2426177
CAS No.: 315204-37-6
M. Wt: 221.045
InChI Key: ATFXKBKIXOZNMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromomethyl)-2,4-difluoro-5-methylbenzene is an organic compound belonging to the class of aromatic halides It is characterized by a benzene ring substituted with a bromomethyl group, two fluorine atoms, and a methyl group

Preparation Methods

The synthesis of 1-(Bromomethyl)-2,4-difluoro-5-methylbenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 2,4-difluoro-5-methylbenzyl alcohol using phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the benzylic position .

Industrial production methods may involve similar bromination reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.

Chemical Reactions Analysis

1-(Bromomethyl)-2,4-difluoro-5-methylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions. Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and amines.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(Bromomethyl)-2,4-difluoro-5-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2,4-difluoro-5-methylbenzene primarily involves its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic substitution reactions. This reactivity is exploited in various synthetic transformations and biological studies to modify molecular structures and investigate biochemical processes .

Comparison with Similar Compounds

1-(Bromomethyl)-2,4-difluoro-5-methylbenzene can be compared with other similar compounds such as:

    1-(Bromomethyl)-2,4-difluorobenzene: Lacks the methyl group, which can influence its reactivity and applications.

    1-(Bromomethyl)-2,4-dichloro-5-methylbenzene: Substitutes fluorine atoms with chlorine, affecting its chemical properties and reactivity.

    1-(Chloromethyl)-2,4-difluoro-5-methylbenzene: Replaces the bromine atom with chlorine, resulting in different reactivity patterns.

Properties

IUPAC Name

1-(bromomethyl)-2,4-difluoro-5-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2/c1-5-2-6(4-9)8(11)3-7(5)10/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFXKBKIXOZNMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.